molecular formula C16H25N3O2 B2508719 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea CAS No. 1207008-42-1

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea

Cat. No.: B2508719
CAS No.: 1207008-42-1
M. Wt: 291.395
InChI Key: UORMQOJENQCVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

Crystal Structure of Metobromuron The study of metobromuron, a phenylurea herbicide, reveals insights into the crystal structure and molecular interactions of urea derivatives. The research demonstrated the significance of N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions in forming chains along the crystal's axis. This knowledge contributes to understanding how structural variations in compounds like "1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea" could influence their physical and chemical properties, potentially affecting their applications in materials science or drug design (Kang et al., 2015).

Antimicrobial Applications

Selective Killing of Bacterial Persisters Research on compounds structurally related to "this compound" has shown potential in addressing bacterial persistence, a major challenge in treating infections. A study identified a chemical compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells, highlighting a potential application in developing new antimicrobial strategies (Kim et al., 2011).

Neuropharmacology and Receptor Binding

Sigma Receptor Binding and Activity Compounds with modifications on the piperidine ring, similar to the structure of "this compound," have been explored for their binding affinity and selectivity at sigma receptors. Such studies contribute to the development of neuropharmacological tools and therapeutic agents, offering insights into how structural variations influence receptor interaction and biological activity (Berardi et al., 2005).

Analgesic Effects and Anticonvulsant Activity

Substituted Lactams and Amides as Anticonvulsants Research on derivatives of 3-phenyl-2-piperidinone, which shares a functional similarity with the piperidinyl component of "this compound," indicated potential anticonvulsant activities. This suggests that compounds with structural similarities could be explored for their applications in treating neurological disorders (Brouillette & Grunewald, 1984).

Properties

IUPAC Name

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-21-12-11-19-9-7-14(8-10-19)13-17-16(20)18-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORMQOJENQCVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.